Compound Description: This compound was synthesized through the reaction of 4-fluorobenzohydrazide with phthalic anhydride in acetic acid. Its structure was characterized using FT-IR, NMR, and single-crystal X-ray diffraction. Theoretical calculations were also performed using density functional theory and Hirshfeld surface analysis to further study the molecule. []
Relevance: 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, like 3-fluoro-N-(1-methylbutyl)benzamide, contains a fluorinated benzamide core. The key structural difference lies in the substituent attached to the nitrogen atom. While 3-fluoro-N-(1-methylbutyl)benzamide features a 1-methylbutyl group, 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide incorporates a 1,3-dioxoisoindolin-2-yl substituent. []
Compound Description: This compound is investigated as a potential therapeutic agent for neurodegenerative diseases. Specifically, it demonstrates the ability to suppress the S1 pocket of GCP II, suggesting its potential in preventing and treating Alzheimer's disease. []
Relevance: Both 3-Fluoro-N-(4-methoxyphenethyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide and 3-fluoro-N-(1-methylbutyl)benzamide belong to the chemical class of substituted benzamides. The shared 3-fluorobenzamide moiety forms the basis for their structural similarity. []
3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
Compound Description: This benzamide derivative is one of three N-[2-(trifluoromethyl)phenyl]benzamides studied for their crystal structures. This specific compound crystallizes with two independent molecules in the asymmetric unit. Notably, the dihedral angles between the two benzene rings within these molecules differ (43.94° and 55.66°). []
Relevance: The core structure of 3-fluoro-N-(1-methylbutyl)benzamide, a 3-fluorobenzamide, is also present in 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide. While the former contains a 1-methylbutyl substituent on the amide nitrogen, the latter features a 2-(trifluoromethyl)phenyl group at the same position, highlighting their structural similarity. []
3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide
Compound Description: This compound is a halogenated benzamide derivative, studied alongside its fluoro and iodo counterparts for its crystal structure. Unlike the 3-fluoro derivative, this compound exhibits a much smaller dihedral angle (10.40°) between the benzene rings in its crystal structure. []
Relevance: Both 3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-fluoro-N-(1-methylbutyl)benzamide share a benzamide core structure, with variations in the halogen and amide substituents. This makes them part of the broader category of substituted benzamides. []
3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide
Compound Description: Similar to its bromo and fluoro counterparts, this compound, a halogenated benzamide derivative, was analyzed for its crystal structure. It exhibits a small dihedral angle (12.5°) between the benzene rings, comparable to the bromo derivative but distinct from the fluoro analog. []
Relevance: As halogen-substituted benzamides, both 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-fluoro-N-(1-methylbutyl)benzamide belong to a similar chemical class. The difference lies in the specific halogen substitution (iodine versus fluorine) and the substituent on the amide nitrogen. []
3-Fluoro-N-(3-fluorophenyl)benzamide
Compound Description: This benzamide derivative exhibits an interesting case of concomitant polymorphism, where two different crystal forms (Form I and Form II) exist simultaneously. This phenomenon is attributed to positional disorder at the bridging atoms within the crystal structure. []
Relevance: Sharing the 3-fluorobenzamide core structure, 3-Fluoro-N-(3-fluorophenyl)benzamide and 3-fluoro-N-(1-methylbutyl)benzamide differ in the substituent on the nitrogen atom of the amide group. The former has a 3-fluorophenyl group, while the latter has a 1-methylbutyl group. []
Compound Description: BMS-795311 is a potent and orally available CETP inhibitor. It effectively inhibits cholesteryl ester transfer activity and increases HDL cholesterol levels in animal models. Notably, unlike other CETP inhibitors, it does not cause blood pressure increase or aldosterone synthase induction, suggesting a favorable safety profile. []
Relevance: Both BMS-795311 and 3-fluoro-N-(1-methylbutyl)benzamide share the common structural element of a fluorinated benzamide. The presence of this shared moiety underscores their relationship within the broader family of fluorinated benzamide derivatives. []
Compound Description: This compound, synthesized from the reaction of 3-fluorobenzoyl chloride and 2-aminopyridine, exhibits a disordered 3-fluorobenzene ring in its crystal structure, adopting two distinct conformations. The crystal structure is stabilized by C—H⋯O and C—H⋯π(arene) interactions. []
Relevance: Both 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide and 3-fluoro-N-(1-methylbutyl)benzamide are N-substituted 3-fluorobenzamides. The key distinction lies in the nature of the N-substituent, with the former featuring a 3-fluorobenzoyl and 2-pyridyl group, while the latter has a 1-methylbutyl substituent. []
Compound Description: This compound, a simple fluorinated benzamide derivative, was investigated for its crystal structure. It displays specific dihedral angles between the aromatic rings and the amide group. Molecules in the crystal lattice are linked through N—H⋯O hydrogen bonds and stacking interactions along the b axis. []
Relevance: 3-Fluoro-N-(p-tolyl)benzamide shares a significant structural similarity with 3-fluoro-N-(1-methylbutyl)benzamide as both compounds possess a 3-fluorobenzamide core. The variation lies in the substituent attached to the nitrogen of the amide group, with the former having a p-tolyl group, while the latter has a 1-methylbutyl group. []
Compound Description: PZ-1150 is a potent 5-HT7 receptor antagonist, demonstrating antidepressant and anxiolytic properties. Its metabolism was studied in vitro (using microsomes and Cunninghamella echinulata) and in silico (using MetaSite). Hydroxylation of the benzene ring was identified as the primary metabolic pathway. []
Relevance: While structurally distinct, both PZ-1150 and 3-fluoro-N-(1-methylbutyl)benzamide fall under the broader category of fluorinated aromatic amides. This categorization stems from the presence of a fluorine atom on their aromatic rings and an amide functional group. []
Compound Description: This compound was synthesized through a microwave-assisted Fries rearrangement of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone. The reaction mechanism, involving an intimate ion pair, was studied using density functional theory (DFT) calculations. []
Relevance: Both 2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide and 3-fluoro-N-(1-methylbutyl)benzamide belong to the class of fluorinated benzamides. They differ in the position of the fluorine atom on the benzene ring (2-fluoro vs. 3-fluoro) and the substituent on the amide nitrogen. []
3-Fluoro-N-(3-fluorobenzamide)
Compound Description: This compound, a simple difluorinated benzamide, was analyzed using mass-analyzed threshold ionization, infrared-ultraviolet double-resonance, and autoionization-detected infrared spectroscopy to understand its vibrational characteristics in the neutral (S0) and cationic (D0) ground states. The study revealed significant information about its conformational properties and the influence of fluorine substitution. []
Relevance: Both 3-Fluoro-N-(3-fluorobenzamide) and 3-fluoro-N-(1-methylbutyl)benzamide share the 3-fluorobenzamide core structure. The distinction lies in the substituent on the amide nitrogen; while 3-Fluoro-N-(3-fluorobenzamide) has another 3-fluorobenzene ring attached, 3-fluoro-N-(1-methylbutyl)benzamide features a 1-methylbutyl group. []
N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones
Compound Description: These compounds serve as starting materials in the synthesis of enantioenriched cis-3-fluoro-dihydroquinolin-4-ols derivatives. The synthetic route involves an asymmetric transfer hydrogenation/dynamic kinetic resolution process using the ruthenium complex Ts-DENEB and a formic acid/triethylamine mixture as the hydrogen donor. []
Relevance: Although structurally different from 3-fluoro-N-(1-methylbutyl)benzamide, N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones share a common structural motif: the presence of a fluorine atom adjacent to an amide or imide group within a cyclic structure. This shared feature highlights their relationship as fluorine-containing heterocyclic compounds. []
Compound Description: DW-116 is a novel pyridonecarboxylic acid antibacterial agent that incorporates a 1-(5-fluoro-2-pyridyl) group. Despite showing moderate in vitro antibacterial activity, it exhibits excellent pharmacokinetic properties, resulting in significantly enhanced in vivo efficacy. []
Relevance: While structurally distinct from 3-fluoro-N-(1-methylbutyl)benzamide, DW-116 shares the characteristic of being a fluorinated aromatic amide. Both compounds contain a fluorine atom attached to an aromatic ring and an amide functional group, albeit within different structural contexts. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity commonly associated with this class of drugs. It exhibits a 24-fold selectivity for Akt1 over Akt2, a desirable property believed to contribute to its reduced effect on keratinocyte apoptosis. []
Relevance: Hu7691 and 3-fluoro-N-(1-methylbutyl)benzamide belong to the same chemical class as they are both fluorinated benzamide derivatives. The shared presence of a fluorine atom on the benzamide ring highlights their structural similarity. []
Compound Description: This benzamide derivative, along with its 4-methoxy derivative, has been investigated for its crystal structure and intermolecular interactions. Analysis of the crystal packing revealed the significant role of strong and weak hydrogen bonds in defining the solid-state arrangement of the molecules. []
Relevance: Sharing the benzamide core, N-[2-(4-Fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide is structurally related to 3-fluoro-N-(1-methylbutyl)benzamide. Both belong to the class of substituted benzamides, differing in the substituents on the benzene ring and the amide nitrogen. []
3-Fluoro-1-aminoadamantane hydrochloride
Compound Description: This compound represents a key intermediate in a novel three-step synthesis of 3-fluoro-1-aminoadamantane. This synthetic route offers a convenient and efficient method for accessing this adamantane derivative. []
Relevance: Although structurally distinct from 3-fluoro-N-(1-methylbutyl)benzamide, 3-Fluoro-1-aminoadamantane hydrochloride shares a key structural feature: the presence of a fluorine atom on a saturated carbocyclic system. This shared motif highlights their connection as fluorine-containing alicyclic compounds. []
Compound Description: This compound was analyzed for its crystal structure, revealing key details about its molecular conformation and the intermolecular interactions that dictate its crystal packing. Intramolecular and intermolecular hydrogen bonds, along with weak C—H⋯O and C—H⋯F interactions, contribute to the overall stability of the crystal lattice. []
Relevance: 4-Fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide shares a structural resemblance with 3-fluoro-N-(1-methylbutyl)benzamide as both compounds feature a fluorinated benzamide moiety. They differ in the position of the fluorine atom and the substituent attached to the amide nitrogen, showcasing the diversity within this chemical class. []
Compound Description: FIMX is a promising radioligand developed for PET imaging of brain metabotropic glutamate receptor 1 (mGluR1). It demonstrates high brain radioactivity uptake, specific and reversible binding to mGluR1 in monkey brain, making it a potential tool for studying neuropsychiatric disorders. []
Relevance: Both FIMX and 3-fluoro-N-(1-methylbutyl)benzamide share the 4-fluorobenzamide structural motif. This shared moiety, characterized by a fluorine atom at the para position of the benzamide ring, highlights their common ground within the diverse family of fluorinated benzamides. []
Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C- NMR, IR, and MS. Its crystal structure, determined through X-ray crystallography, revealed the presence of N–H···O hydrogen bonds contributing to the molecular packing in the crystal lattice. []
Relevance: Both 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide and 3-fluoro-N-(1-methylbutyl)benzamide fall under the category of fluorinated benzamides. Their structural similarity stems from the presence of a fluorine atom on the benzamide ring, although the position of the fluorine and the nature of the amide substituent differ between the two compounds. []
Compound Description: BMS-986169 is a potent and selective intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM) identified as a potential therapeutic for treatment-resistant depression. It exhibits high binding affinity for the GluN2B subunit allosteric modulatory site and selectively inhibits GluN2B receptor function. []
Relevance: BMS-986169 and 3-fluoro-N-(1-methylbutyl)benzamide are structurally related through the presence of a fluorine atom on a saturated carbocyclic ring. This common feature emphasizes their link as fluorine-substituted alicyclic compounds, despite the presence of different functional groups and substituents in their structures. []
Compound Description: PF-03654746 is a histamine H(3) antagonist identified as a potential clinical candidate. Its development involved five hypothesis-driven design cycles incorporating medicinal chemistry knowledge, traditional assays, computational tools, and in vitro safety assessments. It exhibits a favorable pharmacological, safety, and pharmacokinetic profile. []
Relevance: PF-03654746 and 3-fluoro-N-(1-methylbutyl)benzamide share a structural connection as both compounds possess a fluorine atom attached to a saturated carbocyclic ring. Despite differences in their overall structures and functional groups, this shared feature categorizes them as fluorine-containing alicyclic compounds. []
3-Fluoro-2-oxindoles
Compound Description: 3-Fluoro-2-oxindoles, synthesized from 3-acetyl-2-oxindoles via fluorination and subsequent deacylative alkylation or allylation, are valuable intermediates in organic synthesis. These compounds can be readily functionalized at the 3-position, offering a versatile route to diverse chemical libraries. []
Relevance: Despite the difference in core structures, both 3-Fluoro-2-oxindoles and 3-fluoro-N-(1-methylbutyl)benzamide share a common structural motif: the presence of a fluorine atom adjacent to an amide group within a cyclic system. This shared feature underlines their relation as fluorinated heterocyclic compounds. []
2-Chloro-5-fluoro-N-(4-fluorophenyl)benzamide
Compound Description: This benzamide derivative has been synthesized and characterized using X-ray crystallography. The analysis of its crystal structure revealed the presence of intermolecular N–H···O hydrogen bonds that connect the molecules into chains along the [] direction. Additionally, weak C–H···X (X: halogen) and X (lone pair)···π (benzene ring) interactions contribute to the stability of the crystal packing. []
Relevance: Both 2-Chloro-5-fluoro-N-(4-fluorophenyl)benzamide and 3-fluoro-N-(1-methylbutyl)benzamide belong to the class of halogenated benzamides. While the former has chlorine and fluorine substituents on the benzene ring, the latter has only a fluorine substituent. The nature of the substituent on the amide nitrogen also differs, demonstrating the diversity within this class of compounds. []
Compound Description: This class of compounds demonstrates high selectivity for dopamine D3 receptors (D3Rs) over dopamine D2 receptors (D2Rs). Notably, the presence of the carboxamide linker plays a critical role in achieving this selectivity. Compounds lacking this carbonyl group exhibited significantly reduced binding affinities for D3R, highlighting its importance for D3R selectivity. []
Relevance: Both N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides and 3-fluoro-N-(1-methylbutyl)benzamide share a structural similarity as they are both fluorinated amides. This commonality arises from the presence of a fluorine atom attached to a carbon chain that also contains an amide group. []
Compound Description: This antipyrine derivative, along with its 2-chloro analog, was synthesized and characterized by spectroscopic methods and single-crystal X-ray diffraction. Its crystal structure is stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts. []
Relevance: Although structurally distinct from 3-fluoro-N-(1-methylbutyl)benzamide, 2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide shares a common element: the presence of a halogen atom on a benzene ring that is part of an amide. This shared feature, even in different structural contexts, connects them as halogen-containing aromatic amides. []
Compound Description: This compound, a halogenated antipyrine derivative, is structurally similar to its 2-bromo analog. Crystal structure analysis, supported by Hirshfeld surface analysis and DFT calculations, revealed the crucial role of hydrogen bonds and π-interactions in stabilizing its crystal packing. []
Relevance: 2-Chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, like 3-fluoro-N-(1-methylbutyl)benzamide, contains a halogenated benzene ring that is part of an amide functional group. This makes them both members of the broader class of halogenated benzamide derivatives, despite the differences in their overall structures. []
Compound Description: JNJ-10198409 is a potential cancer therapeutic agent that undergoes extensive metabolism via N-glucuronidation. It forms three distinct N-glucuronides, each with varying susceptibility to β-glucuronidase. This metabolic pathway, mediated by UGT1A enzymes, is believed to play a significant role in its elimination in vivo. []
Relevance: While structurally distinct from 3-fluoro-N-(1-methylbutyl)benzamide, JNJ-10198409 shares a common feature: the presence of a fluorine atom attached to an aromatic ring system. This shared motif highlights their relation as fluorine-containing aromatic compounds, even though their overall structures and functional groups differ. []
Compound Description: This compound and its salts, particularly the dihydrochloride and dibenzenesulfonate salts, exhibit inhibitory activity against c-Met kinase. They hold promise as potential therapeutic agents for treating cancers and other diseases associated with the dysregulation of kinase pathways. []
Relevance: Both 2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide and 3-fluoro-N-(1-methylbutyl)benzamide belong to the same broad class of compounds: fluorinated benzamides. They both feature a benzamide core with a fluorine atom attached to the benzene ring, demonstrating their structural similarity. []
Compound Description: DPC 423 is a potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Its metabolism involves the formation of unusual glutamate conjugates, a process mediated by gamma-glutamyltranspeptidase (GGT). This metabolic pathway is relevant for understanding the pharmacokinetics and disposition of DPC 423. []
Relevance: DPC 423 and 3-fluoro-N-(1-methylbutyl)benzamide are both fluorinated aromatic amides. They both contain fluorine atoms attached to aromatic rings and have an amide functional group, demonstrating their shared chemical nature. []
LY-334370
Compound Description: This compound serves as a selective agonist of the 5-HT1F receptor. Its covalent dimerization was explored as a design strategy to modulate the affinity and selectivity of 5-HT1 ligands, yielding divalent molecules with varying activities at different 5-HT1 receptor subtypes. []
Relevance: LY-334370, like 3-fluoro-N-(1-methylbutyl)benzamide, incorporates a fluorine atom within its structure, highlighting a shared characteristic as fluorine-containing compounds. This commonality underscores the relevance of fluorine substitution in medicinal chemistry, even when the core structures and pharmacological targets differ. []
Compound Description: This compound, derived from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride, has been investigated for its crystal structure. It features a unique conformation where the two imido carbonyl oxygen atoms adopt an anti orientation, while the fluorophenyl rings are positioned opposite each other. []
Relevance: Both N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide and 3-fluoro-N-(1-methylbutyl)benzamide share a common structural motif: the presence of a fluorine atom attached to a benzamide moiety. This shared feature highlights their connection as fluorinated benzamide derivatives, even though their overall structures and substituents differ. []
Compound Description: This compound is a product of the reaction between 2-fluorobenzoyl chloride and 2-aminopyridine. Similar to its 3-fluoro isomer, it also exhibits disorder in its crystal structure, specifically in the 2-fluorobenzene ring, which can adopt two different conformations. []
Relevance: Both 2-Fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide and 3-fluoro-N-(1-methylbutyl)benzamide belong to the class of difluorinated benzamides. They differ in the position of one of the fluorine atoms on the benzene ring and the substituents on the amide nitrogen. This highlights the diverse structural variations possible within the class of fluorinated benzamides. []
Compound Description: This compound is a potent fungicide. It exists in various crystalline forms, including a hydrated form. The invention of these forms relates to their improved properties, such as stability, solubility, and efficacy, which are crucial for their application as agricultural fungicides. [, ]
Relevance: Although structurally different from 3-fluoro-N-(1-methylbutyl)benzamide, 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide shares a common feature: the presence of fluorine atoms within its structure. Both compounds highlight the importance of fluorine substitution in modulating the biological and physicochemical properties of organic molecules. [, ]
Compound Description: TAK-915 is a potent, selective, and brain-penetrant phosphodiesterase 2A (PDE2A) inhibitor. It was identified as a potential clinical candidate for treating cognitive disorders such as schizophrenia and Alzheimer's disease. It shows efficacy in preclinical models by elevating cyclic guanosine monophosphate (cGMP) levels in the brain and improving cognitive performance. []
Relevance: TAK-915 and 3-fluoro-N-(1-methylbutyl)benzamide share a common structural element: the presence of a fluorine atom attached to an aromatic ring. This shared feature highlights their connection as fluorine-containing aromatic compounds, even though their overall structures and pharmacological targets are distinct. []
4-Fluoro-N-indan-2-yl benzamide
Compound Description: This compound shows potential for treating various cardiovascular diseases such as angina, heart failure, hypertension, and thrombosis. It also shows potential use in treating diabetic complications, angiogenesis, asthma, renal failure, and cirrhosis of the liver. Its therapeutic effects are believed to stem from its ability to improve heart function and reduce cardiovascular risks. []
Relevance: 4-Fluoro-N-indan-2-yl benzamide, like 3-fluoro-N-(1-methylbutyl)benzamide, contains a fluorinated benzamide core. This makes both compounds members of the fluorinated benzamide family. They differ in the position of fluorine on the benzene ring and the type of substituent attached to the nitrogen of the amide group. []
Compound Description: This compound, a known protox inhibitor, was synthesized from 7-fluoro-3,4-dihydro-2-methylbenzoxazinone. Its structure, characterized by X-ray crystallography, shows the heterocyclic ring adopting a screw-boat conformation. Intermolecular C—H⋯O hydrogen bonds link the molecules, forming two-dimensional layers in the crystal lattice. []
Relevance: Both 2-Fluoro-N-[7-fluoro-3,4-dihydro-2-methyl-3-oxo-4-(prop-2-ynyl)-2H-1,4-benzoxazin-6-yl]benzamide and 3-fluoro-N-(1-methylbutyl)benzamide belong to the class of difluorinated benzamides. This classification arises from the presence of two fluorine atoms in their structures, one attached to the benzamide core and the other to a different part of the molecule. []
2-Fluoro-N-(4-methoxyphenyl)benzamide
Compound Description: This benzamide derivative, featuring fluorine and methoxy substituents, has been studied for its crystal structure. Analysis revealed that intermolecular N—H⋯O hydrogen bonds link molecules into rows along the a-axis. Additionally, weak C—H⋯O and C—H⋯F interactions contribute to the overall stability of the crystal packing, forming corrugated sheets in the bc plane. []
Relevance: Both 2-Fluoro-N-(4-methoxyphenyl)benzamide and 3-fluoro-N-(1-methylbutyl)benzamide are part of the fluorinated benzamide family. They share the common feature of a fluorine atom attached to the benzamide core, but differ in the position of the fluorine on the benzene ring (ortho vs. meta) and the substituent on the amide nitrogen. []
3-Fluoro-4-cyanophenyl 4′-n-alkylbenzoates
Compound Description: This series of compounds, featuring a 3-fluoro-4-cyanophenyl benzoate core with varying alkyl chain lengths, was synthesized and investigated for their liquid crystal properties. They exhibit monotropic nematic phases, and their transition temperatures and other mesomorphic properties are influenced by the length of the alkyl chain. []
Relevance: Although structurally distinct from 3-fluoro-N-(1-methylbutyl)benzamide, 3-Fluoro-4-cyanophenyl 4′-n-alkylbenzoates share a common feature: the presence of a fluorine atom on an aromatic ring. This shared structural element highlights the significance of fluorine substitution in influencing the physical and chemical properties of molecules, even within different classes of compounds. []
Compound Description: 18F-MEL050 is a benzamide-based PET radiotracer specifically designed for imaging regional lymph node metastasis in melanoma. Studies comparing its administration routes (perilesional vs. intravenous) in a mouse model demonstrated that perilesional injection offers superior sensitivity and specificity in detecting nodal metastases. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.